molecular formula C27H29NO10 B1207736 (2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione CAS No. 81445-91-2

(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione

Cat. No.: B1207736
CAS No.: 81445-91-2
M. Wt: 527.5 g/mol
InChI Key: PPUCUNKHOFYRLN-FJSFXKJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core, functional group modifications, and stereochemical control. Common synthetic routes may include:

    Cyclization reactions: to form the hexacyclic structure.

    Hydroxylation and methoxylation: steps to introduce the hydroxyl and methoxy groups.

    Amination reactions: to incorporate the methylamino group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it an interesting subject for studying various chemical reactions.

Biology

    Biochemical studies: The compound’s interactions with biological molecules can provide insights into biochemical pathways.

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic applications: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material science: Use in the development of new materials with specific properties.

    Catalysis: Potential use as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of certain genes.

Comparison with Similar Compounds

Similar Compounds

    (2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione: Similar compounds may include other hexacyclic molecules with different functional groups.

Uniqueness

    Structural complexity: The compound’s hexacyclic structure and multiple functional groups make it unique compared to simpler molecules.

    Chemical properties:

Properties

CAS No.

81445-91-2

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

IUPAC Name

(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C27H29NO10/c1-26(35)7-9-5-10-15(20(31)14(9)13(8-26)36-4)21(32)16-12(29)6-11-23(17(16)19(10)30)37-25-22(33)18(28-3)24(34)27(11,2)38-25/h5-6,13,18,22,24-25,28-29,31,33-35H,7-8H2,1-4H3/t13-,18-,22+,24-,25-,26+,27+/m1/s1

InChI Key

PPUCUNKHOFYRLN-FJSFXKJISA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O

Isomeric SMILES

C[C@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@]6([C@@H]([C@@H]([C@@H]([C@H](O5)O6)O)NC)O)C)O)OC)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O

Synonyms

N-demethylmenogaril

Origin of Product

United States

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